![molecular formula C18H22ClNO B13747888 1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride](/img/structure/B13747888.png)
1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride is a chemical compound with the molecular formula C18H21NO It is known for its unique structure, which includes a cyclopropane ring substituted with a dibenzylamino group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Dibenzylamino)methyl]cyclopropan-1-ol typically involves the reaction of N,N-dibenzylglycine ethyl ester with ethylmagnesium bromide. The reaction proceeds under controlled conditions to yield the desired product. The reaction conditions include maintaining a specific temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using standard techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Dibenzylamino)methyl]cyclopropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(Dibenzylamino)methyl]cyclopropanol
- N,N-Dibenzyl-1-hydroxycyclopropylmethanamine
- 1-[(Bis(phenylmethyl)amino)methyl]-1-cyclopropanol
Uniqueness
1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride is unique due to its specific structural features, such as the cyclopropane ring and the dibenzylamino group.
Propriétés
Formule moléculaire |
C18H22ClNO |
|---|---|
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
1-[(dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride |
InChI |
InChI=1S/C18H21NO.ClH/c20-18(11-12-18)15-19(13-16-7-3-1-4-8-16)14-17-9-5-2-6-10-17;/h1-10,20H,11-15H2;1H |
Clé InChI |
UGGYSALJPLAMAM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


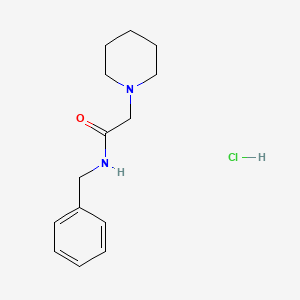
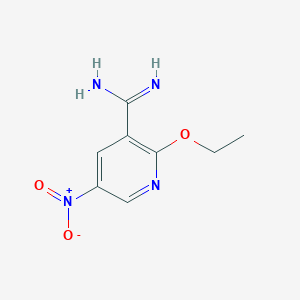



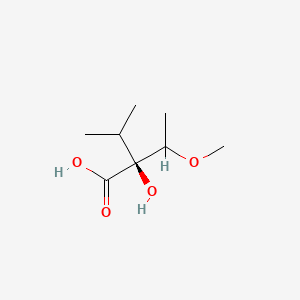
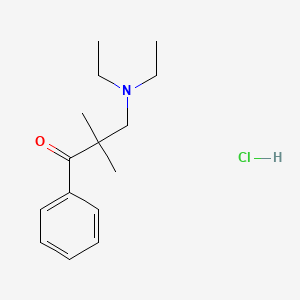
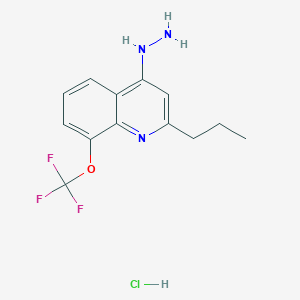
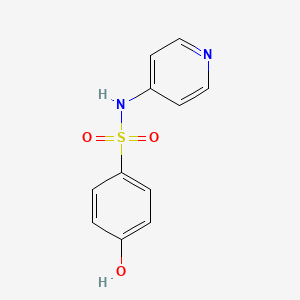
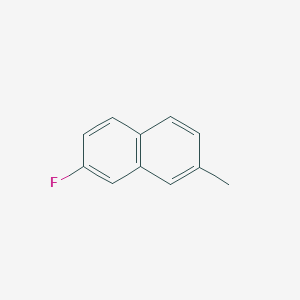

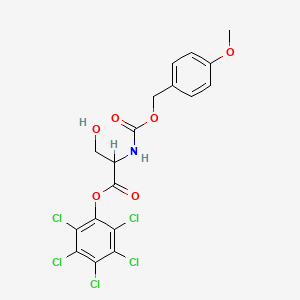
![Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid](/img/structure/B13747873.png)
![2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol](/img/structure/B13747876.png)
